N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Description

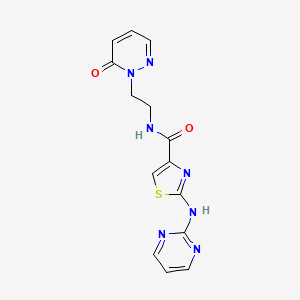

This compound features a thiazole core substituted with a pyrimidin-2-ylamino group at position 2 and a carboxamide moiety at position 2. The carboxamide is linked via an ethyl chain to a 6-oxopyridazin-1(6H)-yl group, a key pharmacophore associated with kinase inhibition and anti-inflammatory activity . Its molecular formula is C₁₄H₁₄N₆O₂S (MW: 338.37 g/mol).

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2S/c22-11-3-1-6-18-21(11)8-7-15-12(23)10-9-24-14(19-10)20-13-16-4-2-5-17-13/h1-6,9H,7-8H2,(H,15,23)(H,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJQAMWUQCUFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₄H₁₃N₇O₂S

- Molecular Weight : 343.37 g/mol

- CAS Number : 1251685-88-7

The structural characteristics contribute to its biological properties, influencing its interaction with various biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, which has been associated with anti-inflammatory effects and modulation of immune responses .

Antibacterial Activity

A study evaluated the antibacterial properties of thiazole derivatives, including related compounds, against various bacterial strains. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Proteus mirabilis. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Activity

The anti-inflammatory potential of similar thiazole compounds has been documented. Inhibition studies showed that these compounds could significantly reduce carrageenan-induced edema in animal models, suggesting their utility in treating inflammatory conditions . The modulation of pro-inflammatory cytokines through cAMP pathways is hypothesized to be a key mechanism.

Case Studies

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their biological activity. Among them, compounds with structural similarities to this compound exhibited promising anti-inflammatory and antibacterial effects, highlighting the importance of structural modifications in enhancing biological activity .

- PDE4 Inhibition : Research on pyridazin derivatives indicated that specific modifications could enhance selectivity for PDE4 inhibition. This suggests that this compound might be developed as a therapeutic agent for diseases characterized by elevated inflammatory responses .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₇O₂S |

| Molecular Weight | 343.37 g/mol |

| CAS Number | 1251685-88-7 |

| Antibacterial Activity | Active against Staphylococcus aureus and Proteus mirabilis |

| Anti-inflammatory Activity | Significant reduction in carrageenan-induced edema |

| Mechanism | PDE4 inhibition leading to increased cAMP levels |

Scientific Research Applications

The compound has shown promise in the modulation of various biological pathways, particularly in cancer treatment. Research indicates that derivatives of pyridazinone compounds can inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, compounds similar to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide have been studied for their ability to target oncogenic pathways, such as MYC, which is often overexpressed in various cancers .

Anticancer Properties

Studies have demonstrated that this class of compounds can effectively inhibit tumor growth in vitro and in vivo. For instance, a recent patent describes the use of pyridazinone derivatives for preventing or treating diseases characterized by abnormal cell proliferation, including various cancers . The mechanism involves the inhibition of specific kinases associated with cancer cell survival and proliferation.

Antimicrobial Activity

There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. The thiazole and pyrimidine moieties are known to enhance the biological activity against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents based on this scaffold.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions: The initial formation often involves the reaction of thiazole derivatives with pyrimidine and pyridazine precursors.

- Functional Group Modifications: Subsequent steps may include amination or acylation to introduce necessary functional groups that enhance biological activity.

Research has documented various synthetic routes and characterized the resulting compounds using techniques such as NMR and mass spectrometry to confirm their structures .

Cancer Treatment

A notable case study involved testing a derivative similar to this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of a related compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations, highlighting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Core Heterocycle Comparison

- Thiazole (Target Compound) : Offers metabolic stability and moderate polarity. The sulfur atom may engage in hydrophobic interactions .

- Triazole () : Provides stronger hydrogen-bonding capacity and higher metabolic resistance compared to thiazole .

- Pyrimidine/Thiophene () : Pyrimidine allows for base-pair-like interactions, while thiophene enhances aromatic stacking .

Substituent Analysis

- Pyridazinone-Ethyl Linker: Common in the target and compounds, this group is critical for binding to kinases or inflammatory targets .

- Thiophene ( and ) : Introduces sulfur-mediated interactions but may reduce aqueous solubility .

- Chloro/Fluoro Groups () : Electron-withdrawing groups improve membrane permeability and target residence time .

Molecular Weight and Solubility

- The target compound (MW 338.37) is lighter than ’s triazole analog (MW 392.40), suggesting better solubility and bioavailability.

- compounds with bulky substituents (e.g., cyclobutyl, chlorophenyl) may face solubility challenges despite enhanced target affinity .

Research Implications and Gaps

- The target compound’s thiazole-pyrimidinylamino architecture balances polarity and stability, making it a promising candidate for further kinase inhibition studies.

- ’s triazole-thiophene analog warrants comparative assays to evaluate its potency against the target compound.

- Data gaps (e.g., melting points, IC₅₀ values) limit direct pharmacological comparisons; synthetic accessibility and purity metrics are also underexplored .

Q & A

Basic Research Question

- 1H/13C NMR: Assign peaks to confirm regioselectivity (e.g., pyrimidinylamino vs. pyridazinone protons). Discrepancies in integration ratios may indicate byproducts .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS or HRMS). Deviations >2 ppm require re-evaluation of synthetic steps .

- HPLC: Assess purity (>95% by UV detection at 254 nm). Use reverse-phase C18 columns with acetonitrile/water gradients .

How can computational methods optimize the synthesis of this compound?

Advanced Research Question

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for amidation or cyclization steps .

- Solvent/Catalyst Screening: Apply machine learning to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., CuI for azide-alkyne cycloadditions) .

- Feedback Loops: Integrate experimental data (e.g., reaction yields) with computational models to refine predictions iteratively .

How can researchers resolve contradictions in spectral data during characterization?

Advanced Research Question

- Unexpected NMR Peaks: Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or tautomers. For example, pyridazinone tautomerization may shift carbonyl signals .

- Mass Spec Anomalies: Isolate impurities via preparative HPLC and re-analyze. Consider side reactions (e.g., over-alkylation) during synthesis .

- X-ray Crystallography: Resolve ambiguous stereochemistry or bonding if NMR is inconclusive .

What experimental design strategies improve reaction yield and purity?

Advanced Research Question

- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., temperature, stoichiometry, solvent polarity). For example, a 3^2 factorial design can optimize pyridazinone ethylation .

- Response Surface Methodology (RSM): Model interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield .

- Robustness Testing: Vary parameters within ±10% of optimal conditions to identify critical factors (e.g., pH sensitivity) .

What are the key intermediates in the synthesis, and how are they characterized?

Basic Research Question

- Intermediate A: 2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl chloride. Confirm via IR (C=O stretch at ~1700 cm⁻¹) and Cl⁻ ion testing .

- Intermediate B: N-(2-Aminoethyl)-6-oxopyridazin-1(6H)-amine. Validate by LC-MS (m/z ~195) and 1H NMR (δ 2.8–3.2 ppm for ethylenediamine protons) .

- Final Product: Confirm amide bond formation via 13C NMR (δ ~165 ppm for carbonyl) and HRMS .

How can the bioactivity of this compound be evaluated against target enzymes?

Advanced Research Question

- Kinase Inhibition Assays: Use ADP-Glo™ assays to measure IC50 against kinases (e.g., Src/Abl). Compare with reference inhibitors (e.g., Dasatinib) .

- Cellular Models: Test antiproliferative activity in cancer cell lines (e.g., K562 leukemia) via MTT assays. Normalize results to cytotoxicity controls .

- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

What challenges arise in achieving regioselectivity during amidation or cyclization steps?

Advanced Research Question

- Competing Reactivity: Pyridazinone’s carbonyl group may undergo unintended nucleophilic attack. Mitigate by using protecting groups (e.g., TBS for amines) .

- Catalyst Control: Employ asymmetric catalysis (e.g., chiral Pd complexes) to direct coupling to the thiazole’s 4-position .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor amidation over esterification .

How is purity ensured during large-scale synthesis for preclinical studies?

Basic Research Question

- Crystallization: Use solvent pairs (e.g., ethanol/water) to isolate high-purity crystals. Monitor polymorphism via DSC .

- Preparative HPLC: Employ gradient elution (e.g., 10–90% acetonitrile in 20 min) with UV-triggered fraction collection .

- ICH Guidelines: Follow Q3A(R2) for impurity profiling (e.g., identification thresholds >0.10%) .

How can structure-activity relationships (SAR) be analyzed for this compound?

Advanced Research Question

- Analog Synthesis: Modify substituents (e.g., pyridazinone → pyridone) and test activity changes .

- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .

- Binding Mode Analysis: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.